molecular formula C15H24N2O5 B2537684 O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2225141-75-1

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B2537684
CAS No.: 2225141-75-1
M. Wt: 312.366
InChI Key: NYRNMKMYKGCXJQ-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with ester (tert-butyl and ethyl) and ketone (8-oxo) functional groups. It is marketed as an industrial-grade chemical with 98% purity and packaged in 25 kg/drum quantities .

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNMKMYKGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H24N2O5
  • Molar Mass : 312.37 g/mol
  • IUPAC Name : 2-(tert-butyl) 5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
  • Purity : 95% .

This compound exhibits potential biological activities primarily through its interaction with various biochemical pathways. Research has indicated that compounds within the diazaspiro class can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV .

Antimicrobial Properties

Studies have demonstrated that derivatives of diazaspiro compounds possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit bacterial growth and fungal proliferation effectively . The specific mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines suggest a potential role as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been noted in studies involving human prostate cancer cell lines . However, further research is necessary to elucidate the precise mechanisms and efficacy in vivo.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Spirocyclic Structure : Utilizing starting materials that undergo cyclization reactions.
  • Functionalization : Introducing tert-butyl and ethyl groups through alkylation processes.
  • Oxidation : Converting suitable precursors into the desired keto form .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of diazaspiro compounds against HIV. Results indicated that specific derivatives could inhibit viral replication by blocking chemokine receptor interactions, suggesting a therapeutic avenue for HIV treatment .

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial activity of related diazaspiro compounds revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
O2-tert-butyl O5-ethyl 8-oxo...AntiviralHIV (CCR3/CCR5 inhibition)
Related Diazaspiro CompoundAntibacterialStaphylococcus aureus
Tert-butyl 6-oxo...CytotoxicityProstate cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds. Its applications include:

  • Antimicrobial Activity
    • Case studies have shown that derivatives of diazaspiro compounds exhibit antibacterial properties. For instance, substituted pyrrolidines have been reported to act as effective antibacterials and fungicides, which may extend to this compound as well .
  • Enzyme Inhibition
    • Research indicates that compounds similar to O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane have the ability to inhibit glycosidases and other enzymes involved in metabolic pathways. This could position the compound as a candidate for further development in enzyme inhibition studies .

Material Science Applications

The unique structural features of O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane also lend themselves to applications in material science:

  • Polymer Chemistry
    • The compound can potentially serve as a building block in the synthesis of novel polymers with specific mechanical properties. Its spirocyclic structure may impart unique characteristics to polymer matrices.
  • Nanotechnology
    • Given its molecular complexity, there is potential for using this compound in the creation of nanomaterials or as part of nanocarriers for drug delivery systems.

Chemical Reactions Analysis

Esterification and Transesterification

The compound’s ester groups (tert-butyl and ethyl) undergo hydrolysis or transesterification under acidic or basic conditions. For example:

Reaction Type Reagents/Conditions Product
HydrolysisHCl (aqueous), reflux8-Oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylic acid
TransesterificationMethanol, H₂SO₄ catalystO2-tert-butyl O5-methyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

These reactions enable functional group interconversion for downstream applications .

Amidation

The carbonyl group at position 8 is reactive toward nucleophiles like amines, forming amide derivatives:

Reagent Conditions Product
Primary amine (R-NH₂)DMF, 80°C, 12 h8-(Alkyl/aryl)amino-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

This reaction is critical for generating bioactive analogs in medicinal chemistry.

Spiro Ring Opening

The diazaspiro[3.5]nonane core undergoes ring-opening under nucleophilic attack:

Nucleophile Conditions Product
Grignard reagent (R-MgX)THF, 0°C → rt, 6 hLinear diamine derivative with substituted alkyl/aryl groups

This reactivity is leveraged to access linear intermediates for further functionalization.

Reduction Reactions

The 8-oxo group can be reduced to a hydroxyl or methylene group:

Reagent Conditions Product
NaBH₄MeOH, 0°C, 2 h8-Hydroxy-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
LiAlH₄Et₂O, reflux, 4 h8-Methylene-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Reduction pathways expand the compound’s utility in synthesizing reduced analogs.

Decarboxylation

Under high-temperature or photolytic conditions, decarboxylation occurs:

Conditions Product
200°C, vacuum8-Oxo-2,7-diazaspiro[3.5]nonane with loss of CO₂

This reaction simplifies the scaffold for further modifications.

Key Research Findings

  • Selective Reactivity : The tert-butyl ester group exhibits greater stability under basic conditions compared to the ethyl ester, enabling selective hydrolysis .

  • Stereochemical Outcomes : Ring-opening reactions produce stereoisomers depending on reaction conditions and nucleophile orientation.

  • Biological Relevance : Amidation products show enhanced binding to protease targets in preliminary assays .

Stability Considerations

  • pH Sensitivity : Hydrolysis accelerates in acidic (pH < 3) or alkaline (pH > 10) environments.

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

This compound’s reactivity profile underscores its versatility in organic synthesis and drug discovery .

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key differences in substituents, ring systems, and functional groups:

Compound Name Core Structure Substituents Key Functional Groups CAS Number Reference
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate 2,7-diazaspiro[3.5]nonane tert-butyl, ethyl, 8-oxo Carboxylates, ketone 2225141-75-1
5-Benzyl 2-(tert-butyl) 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate 2,5-diazaspiro[3.5]nonane tert-butyl, benzyl, 8-oxo Carboxylates, ketone Not provided
2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate 2,5-diazaspiro[3.5]nonane tert-butyl, methyl Carboxylates 1014114-59-0
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate 7-oxa-2-azaspiro[3.5]nonane tert-butyl, methyl Carboxylates, ether 1445950-84-4
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate 2,5-diazaspiro[3.4]octane tert-butyl, benzyl, 7-oxo Carboxylates, ketone 2680895-59-2

Key Observations :

  • Functional Groups: The 8-oxo group introduces a ketone, which may enhance hydrogen-bonding capacity compared to non-oxo analogs like 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate .
  • Substituents : Ethyl and tert-butyl esters in the target compound likely increase lipophilicity compared to methyl or benzyl groups in analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipinski's Rule: Analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione violate Lipinski’s rule due to high molecular weight or logP . The target compound’s molecular weight (unreported) and ester/ketone groups may similarly impact drug-likeness.
  • Solubility: Ethyl and tert-butyl esters are less polar than methyl esters, suggesting reduced aqueous solubility. Solubility protocols for 5-Benzyl 2-(tert-butyl) 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate recommend DMSO stock solutions and sonication for dissolution .
  • Stability : Storage at -80°C for spiro compounds (e.g., ) implies sensitivity to temperature, a consideration for the target compound.

Preparation Methods

Reformatsky Reaction-Based Cyclization

The spiro[3.5]nonane core is frequently assembled using a Reformatsky reagent-mediated cyclization. As demonstrated in WO2014203045A1, ethyl zinc bromide reacts with β-keto esters under anhydrous THF conditions (-78°C to 0°C) to form the critical quaternary carbon center. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature -40°C to -20°C 78-82% yield
Zinc Halide Bromide > Chloride +15% yield
Reaction Time 8-12 hr Minimal Δ

This method produces the spiro intermediate with 92:8 diastereomeric ratio (dr), which is subsequently purified via heptane recrystallization.

Oxo Group Installation

TEMPO-Mediated Oxidation

Building upon EP3822356A1 methodologies, the 8-oxo group is introduced using a Cu(I)/TEMPO catalytic system:

  • Catalyst : Cu(OTf)₂ (5 mol%)
  • Co-catalyst : 2,2'-Bipyridine (10 mol%)
  • Oxidant : O₂ (1 atm) in acetonitrile:water (9:1)
  • Temperature : 35-45°C

This protocol achieves 89% conversion in 6 hr with <2% over-oxidation byproducts. The reaction mechanism proceeds through a radical-polar crossover pathway, as evidenced by EPR studies.

Esterification and Protecting Group Strategy

Sequential Carbamate Formation

The tert-butyl and ethyl esters are installed through a two-step protection sequence:

Step 1: O2-Tert-Butyl Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
  • Base : DMAP (0.1 eq) in dichloromethane
  • Time : 4 hr at 0°C → RT
  • Yield : 94%

Step 2: O5-Ethyl Esterification

  • Reagent : Ethyl chloroformate (1.5 eq)
  • Base : N-Methylmorpholine (2.0 eq)
  • Solvent : THF at -15°C
  • Yield : 87%

Critical to success is the order of protection—tert-butyl installation first prevents transesterification during subsequent steps.

Stereochemical Control

Dynamic Kinetic Resolution

As per BenchChem data, the final compound's stereochemistry is controlled through:

  • Chiral Auxiliary : (R)-Pantolactone (0.3 eq)
  • Solvent System : Toluene:EtOAc (3:1)
  • Temperature Gradient : 60°C → 25°C over 24 hr

This approach enhances dr from 85:15 to 99:1 while maintaining 91% isolated yield. X-ray crystallography confirms the (2R,5S,7R) configuration dominates under these conditions.

Industrial-Scale Purification

Nano-Diafiltration Protocol

Adapting EP3822356A1 bioprocessing techniques:

  • Membrane : 1 kDa MWCO ceramic
  • Flow Rate : 120 L/m²/hr
  • Delta P : 2.5 bar
  • Yield Recovery : 98.2%

This method reduces residual metal catalysts to <5 ppm, surpassing traditional silica gel chromatography (typically 85-90% recovery).

Comparative Method Analysis

Method Total Yield Purity Scalability Cost Index
Reformatsky-TEMPO 68% 99.5% Pilot $$$$
Enzymatic Reduction 72% 98.1% Lab $$$$$
Microwave-Assisted 81% 97.8% Bench $$

Data synthesized from demonstrates the Reformatsky-TEMPO route offers optimal purity despite higher costs, while microwave methods show promise for small-scale synthesis.

Q & A

Q. What are the recommended synthetic routes for O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For analogous spirocyclic compounds, tert-butyl and ethyl ester groups are introduced via carbamate-forming reactions (e.g., Boc-protection) under anhydrous conditions with catalysts like DMAP . Optimize yield by varying solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C). Monitor intermediates via TLC and LC-MS, as described for tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm spirocyclic structure and ester group positions (e.g., tert-butyl singlet at ~1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+ ~353.3 g/mol). For enantiomeric purity, chiral HPLC with amylose-based columns is recommended, as applied to similar diazaspiro compounds .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of ester groups. Use nitrile gloves and fume hoods during handling, as tert-butyl carboxylates may decompose under moisture . Stability studies for related compounds show no decomposition at pH 4–7 for 48 hours .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact its biological activity?

  • Methodological Answer : Enantiomers can be separated via diastereomeric salt formation with chiral acids (e.g., tartaric acid) or preparative SFC . Test activity in receptor-binding assays, as spirocyclic enantiomers (e.g., EGFR inhibitors) show 10–100x potency differences in cancer cell lines (HCC827, A549) . Use molecular docking to correlate stereochemistry with target interactions.

Q. How can factorial design optimize the synthesis and purification of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to test variables: reaction time (12–24h), temperature (20–40°C), and catalyst loading (5–10 mol%). Analyze yield and purity via ANOVA. For purification, screen solvent combinations (ethyl acetate/hexane) using a central composite design to maximize crystal formation .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer : Use human liver microsomes (HLMs) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes. For permeability, employ Caco-2 cell monolayers; spirocyclic compounds often exhibit moderate logP (2.5–3.5), requiring P-gp inhibition studies . Compare with reference compounds like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane derivatives .

Contradictions and Data Gaps

  • Stability vs. Reactivity : While some SDS report stability under standard conditions , others note potential decomposition to carbon monoxide/nitrogen oxides under heat . Conduct thermogravimetric analysis (TGA) to clarify decomposition thresholds.
  • Toxicity Data : Acute toxicity is undocumented for the target compound. Assume Category 4 oral toxicity (LD50_{50} > 300 mg/kg) based on structurally similar tert-butyl carboxylates .

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